What is the CAS number and molecular weight of (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol
What is the CAS number and molecular weight of (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol
Title: Orthogonal Functionalization and Physicochemical Profiling of (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol: A Technical Guide for Drug Discovery
Executive Summary As a Senior Application Scientist, evaluating novel building blocks for drug discovery requires a rigorous understanding of both structural advantages and synthetic tractability. (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol is a highly versatile, bifunctional scaffold. The 2,3-dihydrobenzofuran core offers conformational restriction—a key strategy in modern medicinal chemistry to improve target binding affinity and metabolic stability compared to flexible open-chain ether analogs. This whitepaper details the physicochemical properties, mechanistic rationale, and self-validating experimental workflows for the orthogonal functionalization of this critical intermediate.
Part 1: Physicochemical & Structural Profiling
Before initiating synthetic campaigns, establishing the fundamental parameters of the building block is critical[1]. The quantitative data is summarized below for integration into cheminformatics databases and electronic laboratory notebooks (ELNs).
| Parameter | Value |
| Chemical Name | (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol |
| CAS Registry Number | 478375-01-8 |
| Molecular Weight | 229.07 g/mol |
| Molecular Formula | C9H9BrO2 |
| SMILES String | OCC1=C2C(CCO2)=CC(Br)=C1 |
| Key Structural Features | Rigid 2,3-dihydrobenzofuran core, C5-electrophile, C7-nucleophile |
Mechanistic Rationale for Scaffold Selection:
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The C5-Bromide: Acts as a prime electrophilic handle for transition-metal-catalyzed cross-coupling. The electron-donating nature of the fused oxygen atom slightly modulates the electronics of the ring, making the C5 position ideal for controlled oxidative addition.
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The C7-Hydroxymethyl Group: Provides a primary alcohol that can serve as a hydrogen bond donor/acceptor in structure-activity relationship (SAR) studies, or be oxidized to an aldehyde/carboxylic acid to facilitate amide bond formation.
Part 2: Experimental Workflows & Self-Validating Protocols
To maximize the utility of this scaffold, researchers must employ orthogonal functionalization strategies. The following protocols are designed as self-validating systems, ensuring that causality drives every experimental choice and that internal feedback loops confirm success at each step.
Protocol A: C5-Arylation via Suzuki-Miyaura Cross-Coupling
The [2] is the industry standard for C-C bond formation.
Causality & Reagent Selection: The electron-rich dihydrobenzofuran ring slightly deactivates the C5-bromide toward oxidative addition. Therefore, a highly active palladium catalyst system, such as Pd(dppf)Cl₂ or Pd(OAc)₂ with a dialkylbiaryl phosphine ligand (e.g., RuPhos), is required to accelerate the Pd(0) to Pd(II) transition. A biphasic solvent system (1,4-Dioxane/H₂O) is chosen to ensure the simultaneous solubility of the organic electrophile and the inorganic base (K₂CO₃), which is critical for the transmetalation step.
Step-by-Step Methodology:
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Preparation: In an oven-dried Schlenk flask, combine (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).
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Degassing: Add a 4:1 mixture of 1,4-Dioxane and water. Sparge the solution with argon for 15 minutes to remove dissolved oxygen, preventing the oxidative homocoupling of the boronic acid.
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Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv) under a positive stream of argon. Seal the flask and heat to 85 °C for 4-6 hours.
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Self-Validation Checkpoint: Monitor the organic layer via TLC (3:1 Hexanes/EtOAc). The complete consumption of the starting material (Rf ~0.4) and the appearance of a highly UV-active product spot validates the catalytic cycle.
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Workup: Cool to room temperature, dilute with EtOAc, and wash with water. The phase separation inherently validates the removal of inorganic Pd salts and borate byproducts into the aqueous layer. Dry the organic phase over Na₂SO₄ and concentrate.
Protocol B: C7-Hydroxymethyl Oxidation via Dess-Martin Periodinane
To utilize the C7 position for reductive amination or amide coupling, the primary alcohol must be oxidized. [3] is the optimal reagent for this transformation.
Causality & Reagent Selection: Harsh oxidants (e.g., Jones reagent) risk over-oxidizing the primary alcohol to a carboxylic acid or cleaving the sensitive dihydrobenzofuran ether linkage. DMP operates under exceptionally mild, neutral conditions at room temperature, arresting the oxidation strictly at the aldehyde stage[4]. It also avoids the toxic chromium waste and foul-smelling sulfur byproducts associated with Swern oxidations.
Step-by-Step Methodology:
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Preparation: Dissolve (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M) under an argon atmosphere.
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Oxidation: Cool the solution to 0 °C. Add Dess-Martin Periodinane (1.2 equiv) portion-wise to control the mild exotherm.
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Self-Validation Checkpoint: Allow the reaction to warm to room temperature. Over 1-2 hours, the clear homogeneous solution will transition into a milky white suspension. This visual cue is a self-validating indicator that the DMP is being successfully reduced to its insoluble iodinane byproduct, confirming reaction progress[3].
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Quenching & Workup: Dilute the mixture with a 1:1 solution of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃. Stir vigorously for 30 minutes. The suspension will clear as the reactive iodine species are neutralized and reduced. Extract with CH₂Cl₂, dry over MgSO₄, and concentrate to yield the pure aldehyde.
Part 3: Visualization of Orthogonal Functionalization
The true power of (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol lies in its capacity for divergent synthesis. The diagram below maps the logical relationship between the core scaffold and its downstream derivatives.
Caption: Orthogonal functionalization pathways of the dihydrobenzofuran core.
Part 4: References
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Title: Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates Source: Organic Syntheses URL: [Link]
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Title: Dess-Martin periodinane Source: Organic Syntheses URL: [Link]
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Title: Dess-Martin periodinane - Wikipedia Source: Wikipedia URL: [Link]



